4-[(1-Methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine
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Overview
Description
4-[(1-Methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a methylpyrazole and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 4-[(1-Methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common synthetic route involves the reaction of 1-methylpyrazole with a suitable aldehyde to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with a trifluoromethylphenyl derivative under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
4-[(1-Methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1-Methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-[(1-Methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine can be compared with other similar compounds, such as:
4-Methylpyrazole derivatives: These compounds share the pyrazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethylphenyl derivatives: These compounds feature the trifluoromethylphenyl group but differ in their other substituents, affecting their reactivity and applications.
Morpholine derivatives: These compounds contain the morpholine ring but have different substituents, resulting in diverse chemical behaviors and uses.
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-22-10-14(9-21-22)11-23-5-6-24-16(12-23)8-13-3-2-4-15(7-13)17(18,19)20/h2-4,7,9-10,16H,5-6,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPWTDODWTUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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